molecular formula C11H13NO2 B14834599 4-Cyclopropoxy-3-(methylamino)benzaldehyde

4-Cyclopropoxy-3-(methylamino)benzaldehyde

Cat. No.: B14834599
M. Wt: 191.23 g/mol
InChI Key: CQMAZXWFJHGHFL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylamino)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the fourth position and a methylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(methylamino)benzaldehyde typically involves the following steps:

    Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation with cyclopropyl bromide to introduce the cyclopropoxy group.

    Amination: The intermediate product is then subjected to amination using methylamine to introduce the methylamino group at the third position.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-(methylamino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

    Oxidation: 4-Cyclopropoxy-3-(methylamino)benzoic acid.

    Reduction: 4-Cyclopropoxy-3-(methylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxy-3-(methylamino)benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclopropoxy and methylamino groups may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    4-(Methylamino)benzaldehyde: Similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxy-4-(methylamino)benzaldehyde: Similar structure but with different substitution positions.

Uniqueness: 4-Cyclopropoxy-3-(methylamino)benzaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-cyclopropyloxy-3-(methylamino)benzaldehyde

InChI

InChI=1S/C11H13NO2/c1-12-10-6-8(7-13)2-5-11(10)14-9-3-4-9/h2,5-7,9,12H,3-4H2,1H3

InChI Key

CQMAZXWFJHGHFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C=O)OC2CC2

Origin of Product

United States

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